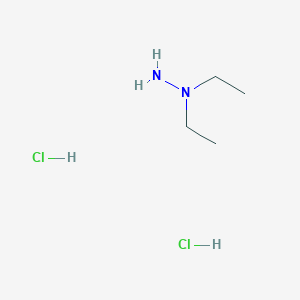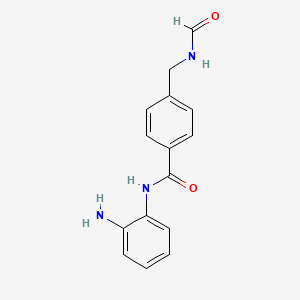
N,N-Diethylhydrazinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethylhydrazinedihydrochloride is a chemical compound with the molecular formula C4H12N2Cl2. It is a derivative of hydrazine, where two ethyl groups are attached to the nitrogen atoms. This compound is typically found in the form of a dihydrochloride salt, which enhances its stability and solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylhydrazinedihydrochloride typically involves the reaction of diethylamine with hydrazine in the presence of hydrochloric acid. The reaction proceeds as follows: [ \text{N_2H_4} + 2 \text{C_2H_5NH_2} \rightarrow \text{(C_2H_5)_2N_2H_2} ] [ \text{(C_2H_5)_2N_2H_2} + 2 \text{HCl} \rightarrow \text{(C_2H_5)_2N_2H_2 \cdot 2HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where diethylamine and hydrazine are mixed under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion. The resulting product is then purified through crystallization or distillation to obtain the dihydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethylhydrazinedihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrosamines.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Nitrosamines
Reduction: Hydrazine derivatives
Substitution: Alkylated hydrazine compounds
Aplicaciones Científicas De Investigación
N,N-Diethylhydrazinedihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Employed in the study of enzyme inhibition and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-Diethylhydrazinedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context. The compound’s effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethylhydrazinedihydrochloride
- 1,2-Diethylhydrazine
- 1,2-Dimethylhydrazine
Uniqueness
N,N-Diethylhydrazinedihydrochloride is unique due to its specific ethyl substitutions on the nitrogen atoms, which confer distinct chemical and biological properties. Compared to N,N-Dimethylhydrazinedihydrochloride, it has different reactivity and stability profiles, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C4H14Cl2N2 |
|---|---|
Peso molecular |
161.07 g/mol |
Nombre IUPAC |
1,1-diethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C4H12N2.2ClH/c1-3-6(5)4-2;;/h3-5H2,1-2H3;2*1H |
Clave InChI |
AWNZWNWUDYWSPH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 5-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12501193.png)
![2-chloro-N-{1-[4-ethyl-5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B12501205.png)
![Propyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501212.png)
![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B12501216.png)
![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol](/img/structure/B12501223.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12501239.png)
![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B12501254.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B12501260.png)
![N-(2,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501265.png)
![4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde](/img/structure/B12501267.png)
![1-{[(2-Ethylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid](/img/structure/B12501277.png)
